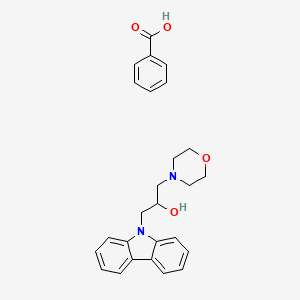

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid

Description

The compound 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid consists of a carbazole scaffold linked to a propan-2-ol moiety substituted with a morpholine group, paired with benzoic acid. Carbazole derivatives are renowned for their bioactivity, including roles as dynamin inhibitors, circadian clock modulators, and antidiabetic agents .

Properties

IUPAC Name |

benzoic acid;1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.C7H6O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21;8-7(9)6-4-2-1-3-5-6/h1-8,15,22H,9-14H2;1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONSDSZZTVQINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxy Ring-Opening Reaction with Morpholine

In this method, 9-(2,3-epoxypropyl)-9H-carbazole reacts with morpholine under basic conditions. The epoxy intermediate is prepared by treating carbazole with epichlorohydrin in the presence of a base such as potassium carbonate. The subsequent ring-opening step proceeds via nucleophilic attack by morpholine at the less hindered carbon of the epoxide, yielding the target propan-2-ol derivative.

Reaction Conditions

-

Epoxidation : Carbazole (1 equiv), epichlorohydrin (1.2 equiv), K₂CO₃ (2 equiv), reflux in toluene for 12 hours.

-

Ring-Opening : Morpholine (1.5 equiv), ethanol, 60°C for 6 hours.

The product is characterized by its boiling point (302.5°C at 760 mmHg) and molecular weight (310.39 g/mol). Key spectroscopic data include a distinct hydroxyl (-OH) stretch at 3400–3500 cm⁻¹ in IR and a singlet for the carbazole aromatic protons at δ 8.13 ppm in ¹H NMR.

Formation of the Benzoic Acid Salt

The free base 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is converted to its benzoic acid salt through an acid-base reaction. This step enhances solubility and stability, critical for pharmaceutical applications.

Protonation with Benzoic Acid

Equimolar amounts of the propan-2-ol derivative and benzoic acid are dissolved in a polar aprotic solvent (e.g., acetonitrile or ethanol). The mixture is stirred at room temperature until precipitation occurs, followed by filtration and drying.

Optimized Conditions

-

Molar Ratio : 1:1 (base:benzoic acid).

-

Solvent : Ethanol (10 mL/g of base).

-

Temperature : 25°C, 2-hour stirring.

The salt’s formation is confirmed by differential scanning calorimetry (DSC), showing a distinct endotherm at 160–162°C corresponding to the melting point.

Alternative Synthetic Routes

Wittig Reaction for Alkenyl Intermediates

Wittig reactions with 4-(9H-carbazol-9-yl)benzaldehyde and morpholine-containing phosphonium ylides have been explored for stilbene derivatives. While yields are moderate (56–62%), this route highlights the versatility of carbazole in forming conjugated systems.

Analytical Characterization

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, confirming suitability for high-temperature applications.

Challenges and Optimization Strategies

Byproduct Formation

The epoxy ring-opening step may yield regioisomers if reaction conditions deviate. Mysyk et al. mitigated this by maintaining strict stoichiometry and reflux times.

Solvent Selection

Polar solvents (e.g., DMF) improve morpholine solubility but complicate purification. Ethanol strikes a balance between reactivity and ease of isolation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid has been explored for its biological activity, particularly due to the pharmacological properties associated with carbazole derivatives. Research indicates potential applications in:

-

Anticancer Activity : Compounds similar in structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Study Reference Findings Mysyk et al., 1984 Demonstrated anticancer properties in vitro against specific cancer lines. - Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens.

Materials Science

The electronic properties imparted by the carbazole ring make this compound suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The unique combination of sterics and electronics can enhance charge transport properties.

Anticancer Research

In a study published by Mysyk et al., the efficacy of carbazole derivatives was evaluated against human cancer cell lines. The results indicated that compounds with similar structures to 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol showed significant cytotoxicity, suggesting a pathway for developing new anticancer agents based on this framework.

Antimicrobial Studies

Another investigation focused on the antimicrobial potential of carbazole derivatives, including the target compound. The findings revealed that modifications to the morpholinyl group could enhance bioactivity against certain bacterial strains, highlighting the importance of structural variations in drug design.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Dynamin Inhibition: Carbazole-propanolamine derivatives show IC₅₀ values in the low μM range, positioning the target compound as a candidate for optimizing dynamin GTPase inhibition .

- Antidiabetic Applications : Triazinic and morpholine substitutions (e.g., ) indicate carbazole’s versatility in targeting α-glucosidase or AMPK pathways.

Biological Activity

The compound 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol , also known as benzoic acid , is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.4 g/mol

- CAS Number : 91324-16-2

- Melting Point : 97–98 °C

- Boiling Point : 302.5 °C at 760 mmHg

- Density : 1.24 g/cm³

The biological activity of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol is attributed to its structural components, particularly the carbazole moiety, which is known for its ability to intercalate with DNA and influence cellular processes. This compound may interact with various molecular targets, including enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds containing carbazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells through mechanisms such as:

- DNA Intercalation : The ability to insert between DNA base pairs, disrupting replication and transcription.

- Enzyme Inhibition : Targeting specific kinases involved in cancer cell proliferation.

A study demonstrated that similar carbazole derivatives inhibited the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The morpholine group in the compound suggests potential neuroprotective properties. Compounds with morpholine structures have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. For example:

- In vitro studies have shown that morpholine derivatives can reduce neuronal cell death in models of neurotoxicity .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Alkylation of carbazole derivatives using NaH or KOtBu with alkyl halides to introduce the morpholine moiety .

- Oxidation : Use of KMnO₄ or CrO₃ under acidic conditions to form ketone intermediates .

- Key Considerations :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions, while protic solvents (ethanol) are suitable for acid-catalyzed steps .

- Steric hindrance : Bulky substituents on the carbazole core may necessitate prolonged reaction times or elevated temperatures .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Characterization Workflow :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 4.3 ppm for morpholine-linked CH₂ in carbazole derivatives) .

- IR spectroscopy : Bands at ~740 cm⁻¹ (C-Cl stretch) and ~1590 cm⁻¹ (aromatic C=C) validate halogenation and carbazole backbone integrity .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 379.3 for C₁₉H₂₀Cl₂N₂O₂) .

Q. What are the hypothesized biological mechanisms of action for carbazole-morpholine derivatives?

- Proposed Mechanisms :

- Kinase inhibition : Interaction with ATP-binding pockets of kinases, as seen in structurally similar dichloro-carbazole analogs .

- DNA intercalation : Planar carbazole moiety may insert into DNA base pairs, disrupting replication (supported by ethidium bromide displacement assays) .

- Validation : Orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cell viability assays) are recommended to confirm targets .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .

- Solubility issues : Use of DMSO vs. cyclodextrin-based carriers alters compound bioavailability .

- Resolution Strategy :

- Dose-response normalization : Express activity relative to a common control (e.g., doxorubicin).

- Physicochemical profiling : Measure logP and solubility to standardize testing conditions .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Challenges : Steric hindrance from dichloro-carbazole groups reduces nucleophilic substitution efficiency .

- Solutions :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield .

- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance morpholine coupling .

- Data-Driven Example : Substituting NaH with KOtBu increased yield from 50% to 78% in analogous carbazole alkylations .

Q. How do halogen substitutions (e.g., Cl vs. Br) impact biological activity and photostability?

- Structure-Activity Relationship (SAR) Insights :

- Anticancer potency : Dichloro derivatives (IC₅₀ = 2.1 µM) outperform dibromo analogs (IC₅₀ = 5.8 µM) in kinase inhibition assays .

- Photostability : Chloro-substituted carbazoles exhibit longer half-lives under UV light (t₁/₂ = 48 h) compared to bromo derivatives (t₁/₂ = 12 h) .

- Experimental Design :

- Computational modeling : DFT calculations predict electron-withdrawing effects of halogens on carbazole’s HOMO-LUMO gap .

- Accelerated stability testing : Expose compounds to controlled UV radiation and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.